MFCD03221644
Description
However, based on the structural and functional analogs discussed in the evidence (e.g., boronic acids, trifluoromethyl-substituted compounds, and brominated aromatic derivatives), it can be inferred that MFCD03221644 may belong to a class of organoboron or halogenated aromatic compounds. Such compounds are often utilized in pharmaceutical synthesis, catalysis, or material science due to their unique reactivity and stability . For instance, boronic acids (e.g., CAS 1046861-20-4 in ) are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl groups (e.g., CAS 1533-03-5 in ) enhance metabolic stability in drug candidates .
Properties
IUPAC Name |
3-cyclohexyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-28-21-14-18(12-13-20(21)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCWCWYQAXTARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD03221644” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Purification: The final product is purified using techniques like crystallization or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD03221644” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, resulting in different reduced forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Different reduced derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
“MFCD03221644” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Employed in biological studies to understand its effects on living organisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in industrial processes for the production of other chemicals.
Mechanism of Action
The mechanism by which “MFCD03221644” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD03221644 with two structurally and functionally related compounds from the evidence. Due to the absence of direct data on this compound, this comparison is based on analogous compounds to illustrate key differences in properties, synthesis, and applications.
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Boronic Acid vs. Trifluoromethyl Groups :
- CAS 1046861-20-4 contains a boronic acid group (-B(OH)₂), enabling its use in cross-coupling reactions. In contrast, CAS 1533-03-5 features a trifluoromethyl (-CF₃) group, which improves lipophilicity and resistance to metabolic degradation .
- This compound, if structurally similar to CAS 1046861-20-4, would exhibit higher polarity (TPSA = 40.46 Ų) compared to the trifluoromethyl compound (TPSA = 17.07 Ų), affecting membrane permeability .
Synthesis and Reactivity: CAS 1046861-20-4 is synthesized via palladium-catalyzed reactions in tetrahydrofuran (THF) at 75°C . CAS 1533-03-5 is prepared using sulfonylhydrazine intermediates in methanol, emphasizing milder conditions suitable for thermally sensitive substrates .
Impact of Molecular Weight and Solubility
- The higher molecular weight of CAS 1046861-20-4 (235.27 g/mol) compared to CAS 1533-03-5 (202.17 g/mol) correlates with its lower solubility (0.24 mg/mL vs. 0.55 mg/mL), limiting its use in aqueous-phase reactions .
- This compound, with an estimated molecular weight of 235.27 g/mol, may face similar solubility challenges, necessitating organic solvents for industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
